

# N6-Propionyl-L-lysine in Cellular Metabolism: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	N6-Propionyl-L-lysine	
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## Introduction

**N6-Propionyl-L-lysine** is a recently discovered, reversible post-translational modification (PTM) that plays a significant regulatory role in a multitude of cellular processes across both prokaryotes and eukaryotes.[1][2] This modification involves the addition of a propionyl group (CH3-CH2-CO-) to the ε-amino group of a lysine residue within a protein.[1] The primary donor for this propionyl group is propionyl-CoA, a key intermediate in the metabolism of odd-chain fatty acids, as well as the amino acids valine, isoleucine, threonine, and methionine.[3][4] Given its direct link to cellular metabolic states, **N6-propionyl-L-lysine** is emerging as a critical component of the signaling network that couples metabolic fluctuations to protein function and gene regulation. This technical guide provides a comprehensive overview of the core aspects of **N6-propionyl-L-lysine** in cellular metabolism, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

# Data Presentation: Quantitative Insights into N6-Propionyl-L-lysine

The following tables summarize key quantitative data related to the study of **N6-propionyl-L-lysine**, offering a comparative look at its prevalence and the enzymatic activities that govern its dynamics.



Table 1: Identification of N6-Propionyl-L-lysine Sites in E. coli

Condition	Number of Propionylation Sites Identified	Number of Propionylated Proteins	Reference
Standard Growth	1467	603	[3]
Propionate Treatment	Significantly Increased	-	[3]

Table 2: Kinetic Parameters of Sirtuin 7 (SIRT7) Deacylation Activity

Substrate	K_m, NAD+ (μM)	k_cat/K_m, NAD+ (M <sup>-1</sup> s <sup>-1</sup> )	Reference
Acetyl-lysine peptide	445	-	[5]
Propionyl-lysine peptide	185	13-14 times higher than for deacetylation	[5]
Myristoyl-lysine peptide	153	13-14 times higher than for deacetylation	[5]

Table 3: Relative Abundance of H3K23 Propionylation in Different Cell Lines

Cell Line	Relative Abundance of H3K23pr (%)	Reference
U937 (Leukemia)	~7	[6]
HL-60 (Leukemia)	Background Level	[6]
THP-1 (Leukemia)	Background Level	[6]
HeLa	Not Significant	[6]
IMR-90	Not Significant	[6]

## **Signaling Pathways and Regulatory Mechanisms**

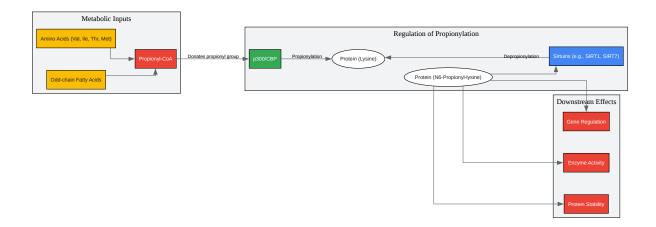




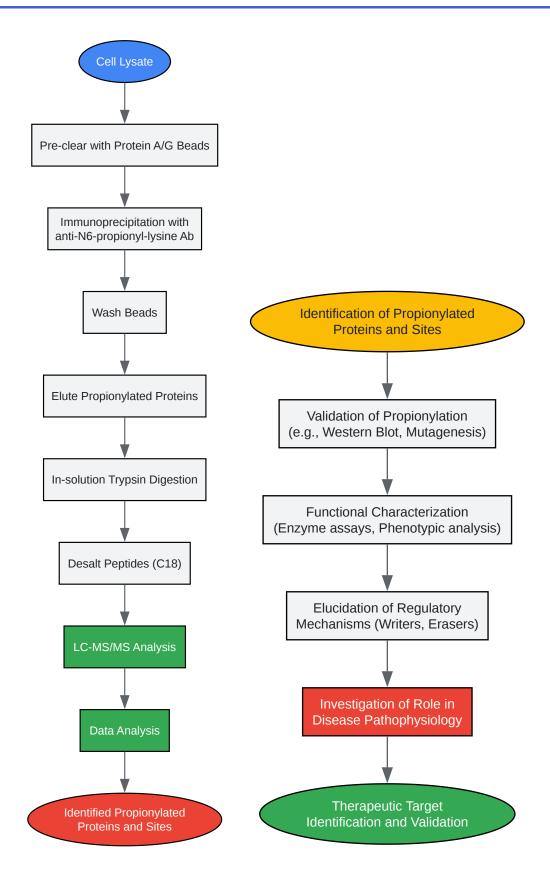


The levels of **N6-propionyl-L-lysine** are dynamically regulated by the interplay of propionyltransferases and depropionylases. The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have been identified as major enzymes that catalyze the propionylation of both histone and non-histone proteins.[6][7][8] Conversely, members of the sirtuin family of NAD+-dependent deacetylases, such as SIRT1, SIRT2, SIRT3, and SIRT7, have been shown to possess depropionylase activity.[5][9]









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